molecular formula C20H22ClNO2 B11492622 2-(4-chlorophenoxy)-N-(4-phenylcyclohexyl)acetamide

2-(4-chlorophenoxy)-N-(4-phenylcyclohexyl)acetamide

Cat. No.: B11492622
M. Wt: 343.8 g/mol
InChI Key: DETZZHYPAUKMTG-UHFFFAOYSA-N
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Description

2-(4-chlorophenoxy)-N-(4-phenylcyclohexyl)acetamide is an organic compound that has garnered interest in various scientific fields due to its unique chemical structure and properties. This compound is characterized by the presence of a chlorophenoxy group and a phenylcyclohexyl group attached to an acetamide backbone.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(4-chlorophenoxy)-N-(4-phenylcyclohexyl)acetamide typically involves the reaction of 4-chlorophenol with chloroacetic acid to form 2-(4-chlorophenoxy)acetic acid. This intermediate is then reacted with 4-phenylcyclohexylamine under appropriate conditions to yield the final product. The reaction conditions often include the use of solvents such as dichloromethane or ethanol and catalysts like triethylamine to facilitate the reaction.

Industrial Production Methods

In industrial settings, the production of this compound may involve large-scale batch reactors where the reactants are combined under controlled temperature and pressure conditions. The use of continuous flow reactors can also enhance the efficiency and yield of the production process.

Chemical Reactions Analysis

Types of Reactions

2-(4-chlorophenoxy)-N-(4-phenylcyclohexyl)acetamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide to form corresponding oxidized products.

    Reduction: Reduction reactions can be carried out using agents such as lithium aluminum hydride or sodium borohydride.

    Substitution: The chlorophenoxy group can undergo nucleophilic substitution reactions with nucleophiles like amines or thiols.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Nucleophiles like amines in the presence of a base such as sodium hydroxide.

Major Products Formed

    Oxidation: Formation of carboxylic acids or ketones.

    Reduction: Formation of alcohols or amines.

    Substitution: Formation of substituted phenoxy derivatives.

Scientific Research Applications

2-(4-chlorophenoxy)-N-(4-phenylcyclohexyl)acetamide has a wide range of applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential as a biochemical probe to study cellular processes.

    Medicine: Explored for its potential therapeutic effects, including anti-inflammatory and analgesic properties.

    Industry: Utilized in the development of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 2-(4-chlorophenoxy)-N-(4-phenylcyclohexyl)acetamide involves its interaction with specific molecular targets within cells. The compound can bind to receptors or enzymes, modulating their activity and influencing various biochemical pathways. For instance, it may inhibit certain enzymes involved in inflammatory processes, thereby exerting anti-inflammatory effects.

Comparison with Similar Compounds

Similar Compounds

  • 2-(4-chlorophenoxy)acetic acid
  • 4-phenylcyclohexylamine
  • 2-(4-chlorophenoxy)-N-(4-methylcyclohexyl)acetamide

Uniqueness

2-(4-chlorophenoxy)-N-(4-phenylcyclohexyl)acetamide stands out due to its unique combination of a chlorophenoxy group and a phenylcyclohexyl group. This structural arrangement imparts distinct chemical and biological properties, making it a valuable compound for various applications.

Properties

Molecular Formula

C20H22ClNO2

Molecular Weight

343.8 g/mol

IUPAC Name

2-(4-chlorophenoxy)-N-(4-phenylcyclohexyl)acetamide

InChI

InChI=1S/C20H22ClNO2/c21-17-8-12-19(13-9-17)24-14-20(23)22-18-10-6-16(7-11-18)15-4-2-1-3-5-15/h1-5,8-9,12-13,16,18H,6-7,10-11,14H2,(H,22,23)

InChI Key

DETZZHYPAUKMTG-UHFFFAOYSA-N

Canonical SMILES

C1CC(CCC1C2=CC=CC=C2)NC(=O)COC3=CC=C(C=C3)Cl

Origin of Product

United States

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